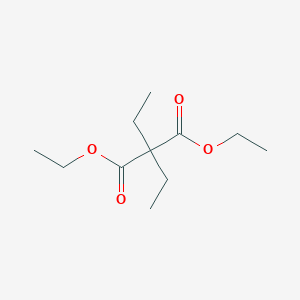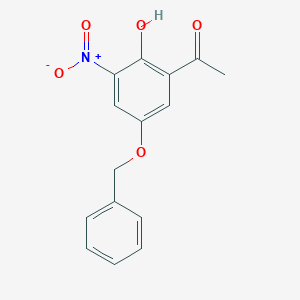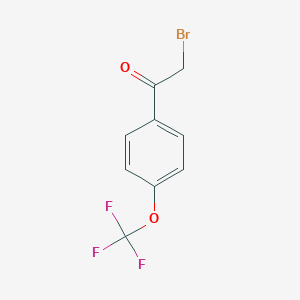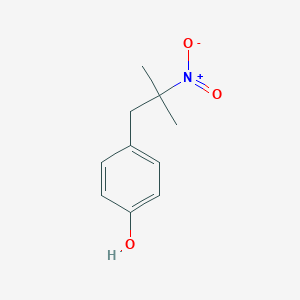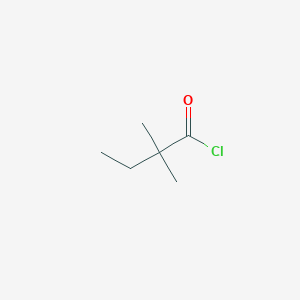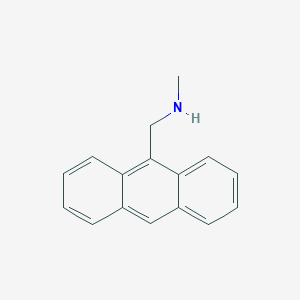
9-(甲基氨基甲基)蒽
描述
9-(Methylaminomethyl)anthracene is an organic compound with the molecular formula C16H15N. It is known for its role as an isocyanate derivatizing reagent and has applications in various fields of scientific research . The compound is characterized by the presence of an anthracene moiety substituted with a methylaminomethyl group at the 9-position.
科学研究应用
9-(Methylaminomethyl)anthracene has several applications in scientific research:
Industry: Utilized in the development of sensitive analytical methods for environmental monitoring and safety assessments.
作用机制
Target of Action
9-(Methylaminomethyl)anthracene (MAMA) is primarily used as a reagent in scientific research It’s known to be an isocyanate derivatizing reagent .
Mode of Action
As an isocyanate derivatizing reagent, it’s likely that MAMA reacts with isocyanates to form stable derivatives . These derivatives can then be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection .
Biochemical Pathways
It’s known that mama has been used as a model drug in studies investigating the effect of enzymatic degradation on drug release behaviors .
Pharmacokinetics
Its use as a model drug in studies of enzymatic degradation suggests that it may be subject to metabolic processes .
Action Environment
It’s known that mama is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
生化分析
Biochemical Properties
It is known to be an isocyanate derivatizing reagent . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of isocyanate derivatization.
Cellular Effects
It has been used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of drugs . This suggests that it may influence cellular processes related to drug metabolism and release.
Molecular Mechanism
As an isocyanate derivatizing reagent, it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
Temporal Effects in Laboratory Settings
Its use as a model drug in studies of enzymatic degradation suggests that it may have observable effects over time .
Metabolic Pathways
The metabolic pathways involving 9-(Methylaminomethyl)anthracene are not well-characterized. It has been identified in human blood, suggesting that it may be metabolized in the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylaminomethyl)anthracene typically involves the reaction of 9-(Chloromethyl)anthracene with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{9-(Chloromethyl)anthracene} + \text{Methylamine} \rightarrow \text{9-(Methylaminomethyl)anthracene} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: 9-(Methylaminomethyl)anthracene can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon.
Substitution: It can participate in substitution reactions, where the methylaminomethyl group can be replaced or modified under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of simpler anthracene derivatives.
相似化合物的比较
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group at the 9-position.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
1-Aminopyrene: An amino-substituted polycyclic aromatic hydrocarbon.
Uniqueness: 9-(Methylaminomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications, particularly in the derivatization of isocyanates. Its ability to form stable derivatives makes it valuable in analytical chemistry and environmental monitoring.
属性
IUPAC Name |
1-anthracen-9-yl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHTDZJMNUGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994079 | |
| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73356-19-1 | |
| Record name | 9-Anthracenemethanamine, N_methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Methylaminomethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


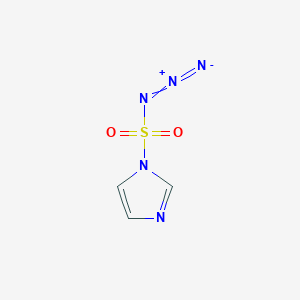
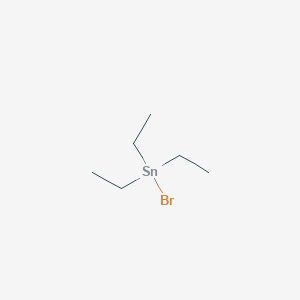
![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
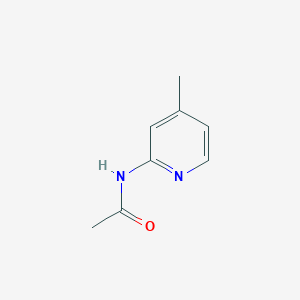
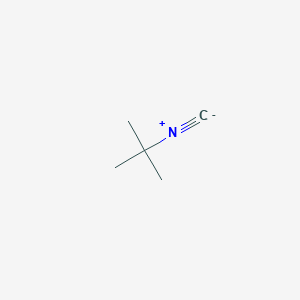
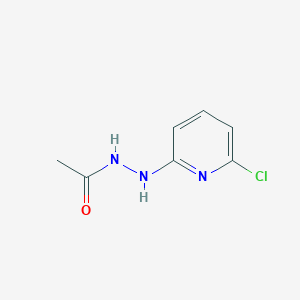
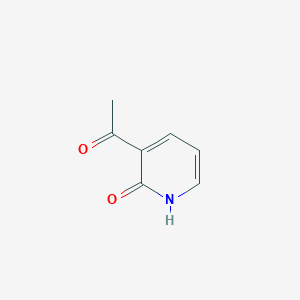
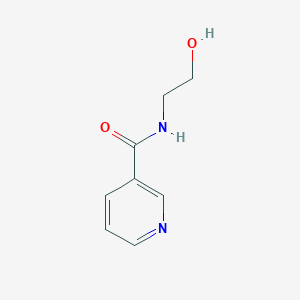
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)
